molecular formula C17H16N4O4 B2432839 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034440-09-8

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2432839
CAS No.: 2034440-09-8
M. Wt: 340.339
InChI Key: CQDIZEJMBIAIRK-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

One study discusses a simple and high-yield synthesis method for related compounds, which could be foundational for synthesizing complex molecules like the one (Bobeldijk et al., 1990). Another research highlights the synthesis of novel benzodifuranyl and related heterocyclic compounds with potential for anti-inflammatory and analgesic applications (Abu‐Hashem et al., 2020).

Potential Biological Activities

The synthesis of compounds with specific structural features, such as the 1,2,4-oxadiazole ring, has been investigated for their potential biological activities. For instance, compounds containing oxadiazole and pyrrole components have been explored for their antioxidant and antimicrobial activities, indicating that molecules with these functional groups might hold therapeutic potential (Bassyouni et al., 2012).

Chemical Reactions and Mechanisms

Research on chemical reactions involving similar structures, such as the synthesis and properties of aromatic polyamides containing oxazolediyl structures, provides insights into the chemical behavior and potential applications of these materials in various fields, including material science and drug development (Akutsu et al., 1998).

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-21-8-4-5-11(21)16-19-15(25-20-16)9-18-17(22)14-10-23-12-6-2-3-7-13(12)24-14/h2-8,14H,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDIZEJMBIAIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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